(Rac)-TBAJ-876: A Technical Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
(Rac)-TBAJ-876: A Technical Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-TBAJ-876, a next-generation diarylquinoline, has emerged as a promising candidate in the fight against tuberculosis (TB), demonstrating potent activity against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains. This technical guide provides an in-depth analysis of the core mechanism of action of (Rac)-TBAJ-876, its molecular targets, and the key experimental findings that elucidate its antimycobacterial properties. As the racemic form of TBAJ-876, its activity is attributed to the active enantiomer.[1][2] This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase
The primary mechanism of action of TBAJ-876 is the inhibition of the F1Fo-ATP synthase, an essential enzyme for ATP production in M. tuberculosis.[3][4][5][6] This inhibition leads to a depletion of cellular energy, ultimately resulting in bactericidal activity.[3] TBAJ-876 retains the core mechanism of its predecessor, bedaquiline (B32110) (BDQ), but exhibits improved potency and a more favorable safety profile.[7][8][9]
Dual Subunit Targeting
Biochemical and genetic studies have revealed that TBAJ-876, like BDQ, targets two distinct subunits of the F1Fo-ATP synthase:
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c subunit: TBAJ-876 binds to the c subunit within the Fo domain of the ATP synthase.[3][4][5] This interaction stalls the rotation of the c-ring, which is crucial for proton translocation and, consequently, ATP synthesis.[3][4][5] Spontaneous resistance mutations to TBAJ-876 have been identified in the gene encoding the c subunit, further confirming it as a direct target.[4][5]
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ε subunit: TBAJ-876 also interacts with the ε subunit, which plays a critical role in coupling the rotation of the c-ring to the catalytic activity of the F1 headpiece.[3][4][5] Binding to the ε subunit disrupts this coupling, further inhibiting ATP synthesis.[3][4][5] Nuclear magnetic resonance (NMR) titration studies have confirmed the binding of TBAJ-876 to the ε subunit at the same site as BDQ.[3][4][5]
The dual targeting of both the c and ε subunits is believed to be essential for the effective inhibition of the mycobacterial F-ATP synthase by this class of compounds.[10]
Comparison with Bedaquiline: A Key Distinction
A notable difference between TBAJ-876 and bedaquiline lies in their protonophore activity. Bedaquiline exhibits protonophore (uncoupler) activity, which contributes to the collapse of the proton motive force across the mycobacterial membrane.[11][12] In contrast, TBAJ-876 has been shown to lack this uncoupler activity.[10][12] Interestingly, comparative time-kill experiments revealed that both drugs exert similar bactericidal activity, suggesting that the uncoupler activity is not essential for the bactericidal effect of diarylquinolines against M. tuberculosis.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potent activity of TBAJ-876 against M. tuberculosis.
Table 1: In Vitro Inhibitory Activity of TBAJ-876 and Comparators
| Compound | Target | Assay | IC50 (nM) | Organism | Reference |
| TBAJ-876 | F-ATP Synthase | ATP Synthesis Inhibition | 0.031 - 0.2 | M. bovis BCG | [3] |
| Bedaquiline | F-ATP Synthase | ATP Synthesis Inhibition | 5.3 | M. bovis BCG | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of TBAJ-876 against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MIC90 (nM) | Reference |
| TBAJ-876 | H37Rv (Wild-type) | 0.004 | 125 | [11][13] |
| Bedaquiline | H37Rv (Wild-type) | 0.04 | 400 | [11][13] |
| TBAJ-876 | Rv0678 mutant (BDQ-resistant) | 10-fold lower than BDQ | - | [7][14] |
Table 3: In Vivo Efficacy of TBAJ-876 in a Murine TB Model
| Compound | Dose (mg/kg) | Efficacy against Wild-type H37Rv | Efficacy against Rv0678 mutant | Reference |
| TBAJ-876 | ≥6.25 | Greater than BDQ at 25 mg/kg | Greater than BDQ at 25 mg/kg | [7][13] |
| Bedaquiline | 25 | - | - | [7][13] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of TBAJ-876's mechanism of action.
ATP Synthesis Inhibition Assay
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Objective: To determine the 50% inhibitory concentration (IC50) of TBAJ-876 on the F-ATP synthase.
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Methodology:
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Preparation of inverted membrane vesicles from Mycobacterium bovis BCG.
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Incubation of the vesicles with varying concentrations of TBAJ-876 or a control compound.
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Initiation of ATP synthesis by the addition of ADP and a suitable substrate (e.g., NADH).
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Quantification of ATP produced using a luciferin-luciferase-based assay.
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Calculation of IC50 values by plotting the percentage of ATP synthesis inhibition against the drug concentration.[3]
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Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the minimum concentration of TBAJ-876 that inhibits the visible growth of M. tuberculosis.
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Methodology (Broth Microdilution):
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A two-fold serial dilution of TBAJ-876 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).
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A standardized inoculum of M. tuberculosis is added to each well.
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The plates are incubated at 37°C for a defined period (typically 7-14 days).
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The MIC is determined as the lowest concentration of the drug that prevents visible growth, which can be assessed visually or by using a growth indicator dye like resazurin.[15][16]
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Time-Kill Kinetics Assay
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Objective: To evaluate the bactericidal activity of TBAJ-876 over time.
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Methodology:
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M. tuberculosis cultures are treated with different concentrations of TBAJ-876 (e.g., 3x, 30x, and 300x the MIC90).
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Aliquots are taken at various time points over a period of several days (e.g., up to 21 days).
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Serial dilutions of the aliquots are plated on solid media (e.g., Middlebrook 7H11 agar).
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After incubation, the number of colony-forming units (CFU) is enumerated to determine the reduction in bacterial viability over time.[11][12]
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Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Conclusion
(Rac)-TBAJ-876 represents a significant advancement in the development of new anti-tuberculosis agents. Its potent inhibition of the essential F1Fo-ATP synthase through a dual-subunit targeting mechanism underscores its efficacy. The improved potency and distinct biochemical profile compared to bedaquiline, particularly the lack of protonophore activity, highlight its potential for a better-tolerated and highly effective treatment for tuberculosis, including infections caused by drug-resistant strains. Further clinical evaluation of this promising compound is warranted to fully realize its therapeutic potential.[17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 9. tballiance.org [tballiance.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 2 Clinical Trial Results Show Potential to Shorten TB Treatment Time [prnewswire.com]
- 18. Phase 2 Trial Assessing TBAJ876 or Bedaquiline, with Pretomanid and Linezolid in Adults with Drug-sensitive Pulmonary Tuberculosis | Clinical Research Trial Listing [centerwatch.com]
- 19. tballiance.org [tballiance.org]
